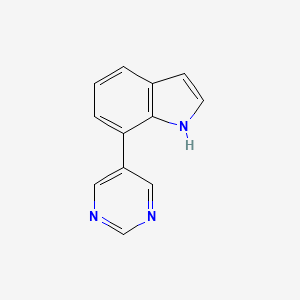

7-(Pyrimidin-5-yl)-1H-indole

Description

7-(Pyrimidin-5-yl)-1H-indole is a heterocyclic compound comprising an indole core substituted at the 7-position with a pyrimidine ring. Indole derivatives are renowned for their biological relevance, particularly in drug discovery, due to their structural similarity to tryptophan and involvement in diverse biochemical pathways.

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

7-pyrimidin-5-yl-1H-indole |

InChI |

InChI=1S/C12H9N3/c1-2-9-4-5-15-12(9)11(3-1)10-6-13-8-14-7-10/h1-8,15H |

InChI Key |

KNUUREUAYBAWLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CN=CN=C3)NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrimidin-5-yl)-1H-indole typically involves the condensation of an indole derivative with a pyrimidine precursor. One common method includes the reaction of 5-bromoindole with a pyrimidine derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrimidin-5-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted indole and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

7-(Pyrimidin-5-yl)-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 7-(Pyrimidin-5-yl)-1H-indole depends on its specific biological target. For instance, in anticancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The compound can interact with molecular targets such as kinases or receptors, leading to the modulation of cellular processes like apoptosis or cell cycle progression .

Comparison with Similar Compounds

Structural Analogues

The following table compares 7-(Pyrimidin-5-yl)-1H-indole with structurally related indole derivatives, focusing on substituent positions, synthetic routes, and reported bioactivities:

Key Observations :

- Substituent Position : The 7-position substitution is critical for bioactivity in many indole derivatives. For example, 7-(2H-tetrazol-5-yl)-1H-indole () exhibits anti-HIV activity due to the tetrazole group’s ability to mimic carboxylate groups in binding pockets .

- Electronic Effects : Pyrimidine’s electron-deficient nature (in This compound ) may enhance interactions with ATP-binding pockets in kinases, similar to pyrimidine-based drugs like imatinib.

- Synthetic Complexity : Compounds with 7-position substitutions often require multi-step synthesis, such as the use of aldehydes and amines in multicomponent reactions () or amide coupling () .

Physicochemical Properties

- Solubility : Pyrimidine substituents may reduce solubility compared to hydroxyl or amine groups but improve membrane permeability.

- Stability : Nitro groups (e.g., 5-Methyl-7-nitro-1H-indole ) increase stability but may require metabolic activation for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.